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Compound of Interest

5-nitro-3,4-dihydronaphthalen-
1(2H)-one

cat. No.: B1588797

Compound Name:

The 1-tetralone scaffold is a privileged structure in medicinal chemistry and natural product
synthesis, serving as a critical starting material for a wide array of biologically active
compounds.[1][2] Its derivatives are foundational to the development of therapeutics ranging
from antidepressants to anticancer agents.[1][2] Within this important class of molecules, 5-
nitro-1-tetralone (CAS No. 51114-73-9) emerges as a particularly valuable intermediate. The
strategic placement of the nitro group on the aromatic ring not only influences the molecule's
electronic properties but also provides a versatile chemical handle for further functionalization,
most notably its reduction to the corresponding amine. This guide offers a comprehensive
overview of the physical and chemical properties, synthetic methodologies, and applications of
5-nitro-1-tetralone for researchers and scientists in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is
fundamental to its application in research and synthesis. 5-Nitro-1-tetralone is typically a white
to light yellow solid under standard conditions.[3][4]

Core Properties

The key physicochemical properties of 5-nitro-1-tetralone are summarized below for quick
reference. These values are critical for experimental design, including solvent selection,
reaction temperature control, and purification strategies.
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Property Value Source(s)
CAS Number 51114-73-9 [5][6]
Molecular Formula C10H9NOs3 [5]1[6]
Molecular Weight 191.18 g/mol [5][6]
Appearance White to light yellow solid [3114]
Melting Point 103-104 °C [3]
Boiling Point 349.9 £ 31.0 °C (Predicted) [3]
Density 1.322 + 0.06 g/cm3 (Predicted) [3]
Storage Sealed in dry, Room 3]
Temperature
5-nitro-3,4-dihydronaphthalen-
Synonyms 1(2H)-one, 5-Nitro-alpha- [51[7]

tetralone

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural fingerprint for a molecule. While
raw spectra are instrument-dependent, the expected features for 5-nitro-1-tetralone are highly
predictable and essential for reaction monitoring and quality control.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features that confirm
its core functional groups. A strong absorption band is expected around 1680-1700 cm™1,
characteristic of a conjugated aryl ketone (C=0 stretch). The presence of the nitro group will
give rise to two distinct, strong absorption bands: one for the asymmetric stretch around
1520-1550 cm~* and another for the symmetric stretch near 1340-1370 cm~1.[8]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will show distinct signals for the aromatic and
aliphatic protons. The three protons on the aromatic ring will appear in the downfield
region (~7.5-8.5 ppm), with their splitting patterns dictated by their coupling to one another.
The two methylene groups of the saturated ring will appear further upfield, typically as two
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triplets around ~2.5-3.0 ppm (for the CH2 adjacent to the carbonyl) and ~2.0-2.5 ppm (for
the other CHz), with a more complex pattern for the CHz adjacent to the aromatic ring.

o 13C NMR: The carbon NMR spectrum will display ten unique signals. The most downfield
signal will be the carbonyl carbon, expected around 195-200 ppm. The six aromatic
carbons will appear in the ~120-150 ppm range, with the carbon bearing the nitro group
being significantly shifted. The three aliphatic carbons will be found in the upfield region,
typically between ~20-40 ppm.

e Mass Spectrometry (MS): In an electron ionization (EIl) mass spectrum, the molecular ion
peak (M*) would be observed at m/z = 191. Key fragmentation patterns would likely involve
the loss of the nitro group (NOz2, 46 Da) and cleavage of the aliphatic ring.

Synthesis and Reactivity

The synthesis of 5-nitro-1-tetralone can be approached through several routes, each with
distinct advantages regarding yield, selectivity, and scalability. The choice of method often
depends on the available starting materials and the desired purity.

Synthetic Strategies

 Intramolecular Friedel-Crafts Acylation: This is a highly efficient and selective method starting
from 4-(2-nitrophenyl)butyric acid.[9] The use of a strong acid catalyst, such as
trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSOsH), promotes the
intramolecular cyclization to form the tetralone ring.[9][10] This approach is favored for its
high conversion and selectivity, yielding the 5-nitro isomer as the exclusive or major product.
[9][10] For instance, refluxing 4-(2-nitrobenzene)butyric acid with FSOsH in the presence of a
superacid like SbFs can yield 5-nitro-1-tetralone in 81% yield.[10]

» Direct Nitration of a-Tetralone: While seemingly straightforward, the direct nitration of 1-
tetralone often leads to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[10]
The reaction conditions, particularly temperature and the choice of nitrating agent (e.g.,
H2S04/HNOs or KNO3/H2S04), must be carefully controlled to maximize the yield of the
desired 5-nitro isomer.[10][11] Low temperatures (e.g., -10°C to 0°C) are crucial to minimize
side reactions and improve selectivity.[10][11]
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o Oxidation of 5-Nitrotetralin: An alternative route involves the synthesis and subsequent
oxidation of 5-nitrotetralin.[10] Tetralin is first nitrated to yield a mixture of 5-nitro and 6-
nitrotetralin, from which the 5-nitro isomer is isolated.[10][12] Subsequent oxidation, for
example using chromium trioxide (CrOs), yields 5-nitro-1-tetralone, although this method
may result in a mixture of products and a lower overall yield.[10]

Starting Material
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High-yield synthesis via intramolecular acylation.

Detailed Experimental Protocol: Synthesis via
Intramolecular Acylation

This protocol is adapted from a high-yield procedure using trifluoromethanesulfonic acid.[9]

o Preparation: To a 100 mL two-necked flask equipped with a magnetic stirrer and a reflux
condenser, add 4-(2-nitrophenyl)butyric acid (1.0 g, 4.78 mmol) and trifluoromethanesulfonic
acid (TFMS, 18 g).

¢ Reaction: Place the flask in a preheated oil bath at 130°C. Stir the reaction mixture
vigorously at this temperature for 45 minutes. The strong acid protonates the carboxylic acid,
facilitating the electrophilic attack on the aromatic ring.

o Workup: After 45 minutes, cool the mixture to room temperature. The product is now in the
TFMS residue.
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Purification: Transfer the cooled mixture to a microdistillation unit. Remove the excess TFMS
by distillation at reduced pressure (e.g., 52°C at 0.5 mbar). The bottom residue contains the
crude 5-nitro-1-tetralone. Further purification can be achieved by column chromatography on
silica gel. This method has been reported to achieve yields as high as 99%.[9]

Chemical Reactivity and Synthetic Utility

The true value of 5-nitro-1-tetralone lies in its reactivity, which allows it to serve as a versatile
building block.

¢ Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (to
form 5-amino-1-tetralone) using various reducing agents, such as catalytic hydrogenation
(H2/Pd-C) or metal-acid systems (e.g., SnCl2/HCI). This transformation is fundamental, as
the resulting aniline moiety is a common feature in many pharmacologically active molecules
and can be further derivatized.

Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of
standard transformations, including reduction to a secondary alcohol (5-nitro-1-tetralol),
reductive amination, and addition of organometallic reagents (e.g., Grignard or organolithium
reagents) to form tertiary alcohols.[13]

Reactivity of the a-Methylene Position: The protons on the carbon adjacent to the carbonyl
group (C2) are acidic and can be removed by a base. The resulting enolate can participate in
various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations,
allowing for the construction of more complex molecular architectures.[13]

Applications in Research and Drug Development

The nitro group is a well-established functional group in medicinal chemistry, present in
numerous approved drugs with a wide spectrum of activities, including antibacterial,
antineoplastic, and antiparasitic properties.[14][15] 5-Nitro-1-tetralone serves as a precursor to
compounds that leverage both the tetralone core and the versatile nitro/amino functionality.

» Precursor for Biologically Active Amines: As discussed, the primary application is its role as
an intermediate for 5-amino-1-tetralone and its derivatives. The amino-tetralone core is
explored in the synthesis of compounds targeting central nervous system (CNS) disorders.
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« Building Block for Heterocyclic Systems: The dual reactivity of the ketone and the a-
methylene group allows 5-nitro-1-tetralone to be used in condensation reactions to build
fused heterocyclic systems, which are of great interest in medicinal chemistry.[13]

¢ Probes for Mechanistic Studies: Researchers utilize 5-nitro-1-tetralone in the study of
reaction mechanisms and as a starting material for creating libraries of novel nitroaromatic
compounds for biological screening.[4] For example, substituted tetralones are precursors
for tubulin binding ligands, which are potent anticancer agents.[10]
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Key synthetic pathway to bioactive molecules.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://en.wikipedia.org/wiki/1-Tetralone
https://www.myskinrecipes.com/shop/en/tetralone-derivatives/57027--5-nitro-1-tetralone.html
http://www.materialsciencejournal.org/vol16no3/an-overview-of-synthetic-approaches-towards-of-nitration-of-%CE%B1-tetralones/
https://www.benchchem.com/product/b1588797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety and Handling

According to available safety data, 5-nitro-1-tetralone should be handled with care in a well-
ventilated area, using appropriate personal protective equipment (PPE), including gloves and
safety glasses.[16] Although comprehensive toxicological properties have not been thoroughly
investigated, compounds in this class should be treated as potentially hazardous.[17] It is
recommended to avoid inhalation of dust and contact with skin and eyes. Store the compound
in a cool, dry place in a tightly sealed container.[3]

Conclusion

5-Nitro-1-tetralone is more than just a chemical compound; it is a versatile and powerful tool for
chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable
spectroscopic signature, and, most importantly, its strategic reactivity make it an indispensable
building block. The ability to efficiently synthesize this intermediate and subsequently transform
its nitro and ketone functionalities provides chemists with a reliable pathway to complex
molecular targets, underscoring its continued relevance in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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